Acetic acid, ([1,1'-biphenyl]-4-yloxy)-, phenylmethyl ester
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Overview
Description
Acetic acid, ([1,1’-biphenyl]-4-yloxy)-, phenylmethyl ester is an organic compound with a complex structure. It is known for its unique properties and applications in various fields, including chemistry, biology, and industry. This compound is characterized by the presence of an ester functional group, which is formed by the reaction of acetic acid with phenylmethyl alcohol and a biphenyl derivative.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid, ([1,1’-biphenyl]-4-yloxy)-, phenylmethyl ester typically involves the esterification reaction between acetic acid and phenylmethyl alcohol in the presence of a biphenyl derivative. The reaction is catalyzed by a strong acid, such as sulfuric acid, and is carried out under reflux conditions to ensure complete conversion of the reactants to the ester product .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Acetic acid, ([1,1’-biphenyl]-4-yloxy)-, phenylmethyl ester undergoes various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed in the presence of an acid or base to yield acetic acid and phenylmethyl alcohol.
Oxidation: The compound can be oxidized to form corresponding carboxylic acids and other oxidation products.
Substitution: The ester group can participate in nucleophilic substitution reactions, where the ester group is replaced by other functional groups.
Common Reagents and Conditions
Hydrolysis: Acidic hydrolysis involves heating the ester with a large excess of water containing a strong acid catalyst, such as hydrochloric acid.
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Substitution: Nucleophilic substitution reactions often use reagents like sodium methoxide or sodium ethoxide.
Major Products Formed
Hydrolysis: Acetic acid and phenylmethyl alcohol.
Oxidation: Carboxylic acids and other oxidation products.
Substitution: Various substituted esters depending on the nucleophile used.
Scientific Research Applications
Acetic acid, ([1,1’-biphenyl]-4-yloxy)-, phenylmethyl ester has several applications in scientific research:
Mechanism of Action
The mechanism by which acetic acid, ([1,1’-biphenyl]-4-yloxy)-, phenylmethyl ester exerts its effects involves the interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release acetic acid and phenylmethyl alcohol, which can then interact with various enzymes and receptors in biological systems . The biphenyl moiety may also contribute to the compound’s biological activity by interacting with hydrophobic regions of proteins and cell membranes .
Comparison with Similar Compounds
Similar Compounds
Acetic acid, benzyl ester: Similar in structure but lacks the biphenyl moiety.
Benzyl acetate: Another ester with similar properties but different applications.
Phenylmethyl acetate: Shares the phenylmethyl group but has different reactivity and uses.
Uniqueness
Acetic acid, ([1,1’-biphenyl]-4-yloxy)-, phenylmethyl ester is unique due to the presence of the biphenyl moiety, which imparts distinct chemical and biological properties. This structural feature allows for specific interactions with molecular targets, making it valuable for various applications in research and industry .
Properties
CAS No. |
62323-18-6 |
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Molecular Formula |
C21H18O3 |
Molecular Weight |
318.4 g/mol |
IUPAC Name |
benzyl 2-(4-phenylphenoxy)acetate |
InChI |
InChI=1S/C21H18O3/c22-21(24-15-17-7-3-1-4-8-17)16-23-20-13-11-19(12-14-20)18-9-5-2-6-10-18/h1-14H,15-16H2 |
InChI Key |
QFZHZHHVABEOEK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)COC2=CC=C(C=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
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